meso-2,6-Diaminopimelic acid

Catalog No.
S584447
CAS No.
922-54-3
M.F
C7H14N2O4
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-2,6-Diaminopimelic acid

CAS Number

922-54-3

Product Name

meso-2,6-Diaminopimelic acid

IUPAC Name

(2S,6R)-2,6-diaminoheptanedioic acid

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+

InChI Key

GMKMEZVLHJARHF-SYDPRGILSA-N

SMILES

Array

Synonyms

(2R,6S)-2,6-diaminoheptanedioicacid;922-54-3;meso-2,6-Diaminopimelicacid;meso-diaminoheptanedioate;CHEBI:16488;(R*,S*)-2,6-Diaminoheptanedioicacid;meso-A2pm;DIAMINOPIMELICACID;Heptanedioicacid,2,6-diamino-,(R*,S*)-;meso-diaminoheptanedioicacid;6-CARBOXYLYSINE;meso-2,6-diaminoheptanedioate;meso-diaminopimelate;(6R,2s)-diaminopimelicacid;C7H14N2O4;meso-1-alpha,epsilon-diaminopimelate;meso-DAP;meso-diaminopimelicacid;meso-diaminopimeilicacid;AC1Q5QLM;6CL;AC1L40SH;SCHEMBL29291;CHEMBL415306;GTPL5021

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N

The exact mass of the compound (2R,6S)-2,6-diaminoheptanedioic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2,6-diaminopimelic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

meso-2,6-Diaminopimelic acid (meso-DAP, CAS 922-54-3) is a critical intermediate in the bacterial diaminopimelate pathway for L-lysine biosynthesis and a foundational building block of the peptidoglycan cell wall in Gram-negative and specific Gram-positive bacteria [1]. Characterized by its (2R, 6S) stereoconfiguration, meso-DAP is distinguished from its LL- and DD-stereoisomers by its unique biological recognition [2]. It serves as the exclusive substrate for diaminopimelate decarboxylase (LysA) and is the specific molecular motif recognized by the mammalian NOD1 innate immune receptor [1]. For procurement, sourcing stereopure meso-DAP is critical for high-fidelity enzymatic assays, biocatalytic L-lysine production, and the synthesis of targeted immunomodulators, where isomeric purity dictates assay reproducibility and receptor binding affinity[2].

Substituting pure meso-DAP with racemic DAP mixtures or its LL-DAP stereoisomer introduces severe performance deficits in both enzymatic and immunological workflows[1]. In enzymatic screening, enzymes such as DAP dehydrogenase and DAP decarboxylase are highly stereospecific; the presence of LL-DAP and DD-DAP in racemic mixtures acts as competitive inhibitors, skewing Michaelis-Menten kinetics and generating spurious IC50 data during antibiotic drug discovery [2]. In immunology, the NOD1 receptor strictly requires the meso-configuration for activation [1]. Utilizing LL-DAP or racemic mixtures to synthesize peptidoglycan fragments (e.g., iE-DAP) results in biologically inactive ligands or drastically reduced potency, leading to false negatives in innate immunity research [1]. Consequently, stereopure meso-DAP is non-negotiable for applications requiring precise receptor agonism or unconfounded enzymatic turnover[3].

NOD1 Receptor Agonism: meso-DAP vs. LL-DAP

The mammalian NOD1 receptor exclusively recognizes the meso-configuration of diaminopimelic acid. When evaluated in HEK-Blue NOD1 cell assays, meso-DAP derivatives (such as C12-iE-DAP) exhibit potent receptor agonism with an EC50 of 170 nM [1]. In direct contrast, structural analogs constrained to the LL-DAP or DD-DAP stereoisomers fail to activate the receptor, remaining biologically inactive [2].

Evidence DimensionNOD1 receptor activation (NF-κB transcriptional activity / EC50)
Target Compound Datameso-DAP derivatives exhibit potent NOD1 agonism (e.g., EC50 = 170 nM).
Comparator Or BaselineLL-DAP and DD-DAP stereoisomers.
Quantified DifferenceLL-DAP and DD-DAP derivatives are biologically inactive or exhibit negligible NOD1 activation compared to the potent nanomolar activity of meso-DAP analogs.
ConditionsHEK-Blue NOD1 cell assays measuring NF-κB transcriptional activity after 20 h incubation.

Procurement of pure meso-DAP is essential for synthesizing active NOD1 ligands; using LL-DAP results in a complete loss of immunostimulatory function.

Substrate Specificity in DAP Dehydrogenase Assays

DAP dehydrogenase exhibits absolute stereospecificity for the meso-isomer. Kinetic profiling of the enzyme from Corynebacterium glutamicum demonstrates a Km of 3.1 mM for meso-DAP [1]. The D and L isomers of 2,6-diaminopimelate are not turned over by the enzyme; rather, they competitively inhibit the oxidative deamination of meso-DAP [1].

Evidence DimensionOxidative deamination kinetics (Km and competitive inhibition)
Target Compound Datameso-DAP is the exclusive substrate (Km = 3.1 mM for C. glutamicum DAPDH).
Comparator Or BaselineLL-DAP and DD-DAP isomers.
Quantified DifferenceLL-DAP and DD-DAP show zero substrate turnover and instead act as competitive inhibitors of meso-DAP oxidative deamination.
ConditionsSpectrophotometric enzyme kinetic assays measuring NADPH formation/consumption.

Utilizing racemic DAP mixtures introduces competitive inhibitors that confound kinetic parameters, making stereopure meso-DAP critical for accurate high-throughput screening of DAP pathway inhibitors.

Absolute Stereospecificity of DAP Decarboxylase (LysA)

Diaminopimelate decarboxylase (LysA) catalyzes the final step of the DAP pathway, converting meso-DAP to L-lysine and carbon dioxide. The enzyme is completely inactive against the DD- or LL-isomers of diaminopimelate, demonstrating 100% specificity for the meso-configuration [1].

Evidence DimensionDecarboxylation to L-lysine
Target Compound Data100% substrate recognition and turnover by DAP decarboxylase.
Comparator Or BaselineLL-DAP and DD-DAP isomers.
Quantified DifferenceDAP decarboxylase is completely inactive against LL-DAP and DD-DAP isomers, exclusively converting meso-DAP to L-lysine.
ConditionsIn vitro L-lysine biosynthesis pathway assays at optimal pH 6.7-6.8.

For biocatalytic synthesis of L-lysine, sourcing pure meso-DAP prevents the accumulation of unreactive isomeric impurities, streamlining downstream purification.

Eliminating Assay Artifacts in DAP Epimerase (DapF) Screening

In kinetic assays for DAP epimerase (DapF), utilizing commercial mixtures of DAP isomers as substrates in coupled DAP epimerase-DAP dehydrogenase systems leads to the rapid accumulation of NADPH. This accumulation causes severe feedback inhibition of DAPDH, resulting in spurious kinetic data [1]. Procuring pure meso-DAP circumvents this issue, enabling reliable reverse-direction assays and precise competitive inhibition profiling.

Evidence DimensionAssay reliability and signal-to-noise ratio
Target Compound DataPure meso-DAP enables robust reverse-direction kinetic assays.
Comparator Or BaselineCommercial racemic DAP mixtures.
Quantified DifferenceUsing racemic mixtures in coupled assays causes NADPH accumulation that inhibits DAP dehydrogenase, leading to spurious kinetic data, whereas pure meso-DAP enables artifact-free competitive inhibition studies.
ConditionsCoupled spectrophotometric assays for DAP epimerase activity.

Buyers developing DapF inhibitors must procure pure meso-DAP to avoid the false kinetic data generated by cheaper racemic mixtures.

High-Throughput Screening for Novel Antibiotics

Because the DAP pathway is essential for bacterial survival and absent in mammals, it is a prime target for antibiotic discovery. Pure meso-DAP is required as a precise substrate or competitive inhibitor in kinetic assays for DAP epimerase (DapF), DAP dehydrogenase, and DAP decarboxylase (LysA)[2]. Using pure meso-DAP avoids the competitive inhibition and assay artifacts introduced by LL-DAP and DD-DAP found in racemic mixtures.

Synthesis of NOD1-Targeted Immunomodulators

meso-DAP is the critical structural motif recognized by the NOD1 intracellular receptor. It is the required starting material for synthesizing peptidoglycan fragments (such as iE-DAP) and conformationally constrained analogs used as vaccine adjuvants or immunotherapeutics [1]. Substitution with LL-DAP completely abrogates receptor binding and immunostimulatory activity.

Biocatalytic Production of L-Lysine

In metabolic engineering and cell-free biocatalysis workflows aimed at producing L-lysine, meso-DAP serves as the direct, exclusive precursor for DAP decarboxylase [3]. Procuring stereopure meso-DAP ensures 100% theoretical yield conversion without the accumulation of unreactive LL- or DD-isomers, thereby simplifying downstream separation and purification processes.

Physical Description

Powder; [Alfa Aesar MSDS]

XLogP3

-5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

190.09535693 Da

Monoisotopic Mass

190.09535693 Da

Heavy Atom Count

13

UNII

V5KRL7N7GD

Wikipedia

Diaminopimelic_acid

Dates

Last modified: 08-15-2023

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